

The Metabolic Effects of Dichloroacetate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl dichloroacetate*

Cat. No.: *B051726*

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Executive Summary

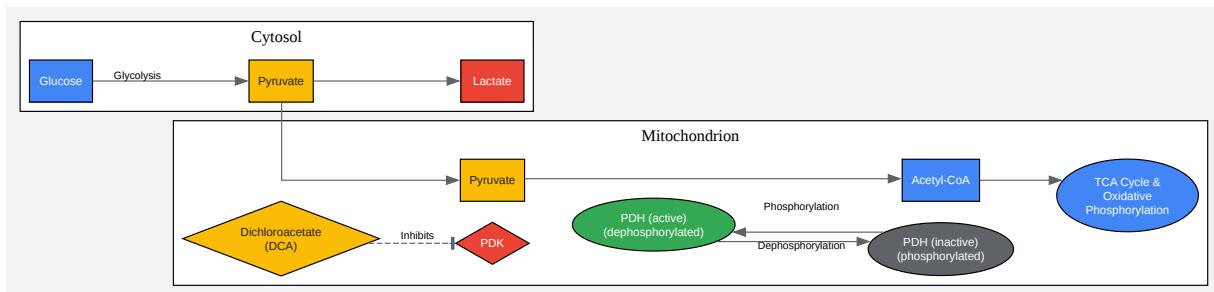
Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant scientific interest for its ability to modulate cellular metabolism. By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. This action effectively shifts cellular metabolism from anaerobic glycolysis towards oxidative phosphorylation, a more efficient energy production pathway. This metabolic reprogramming has profound implications for a variety of disease states characterized by dysregulated metabolism, including cancer, lactic acidosis, and other metabolic disorders. This technical guide provides an in-depth overview of the metabolic effects of DCA, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the core signaling pathways and experimental workflows.

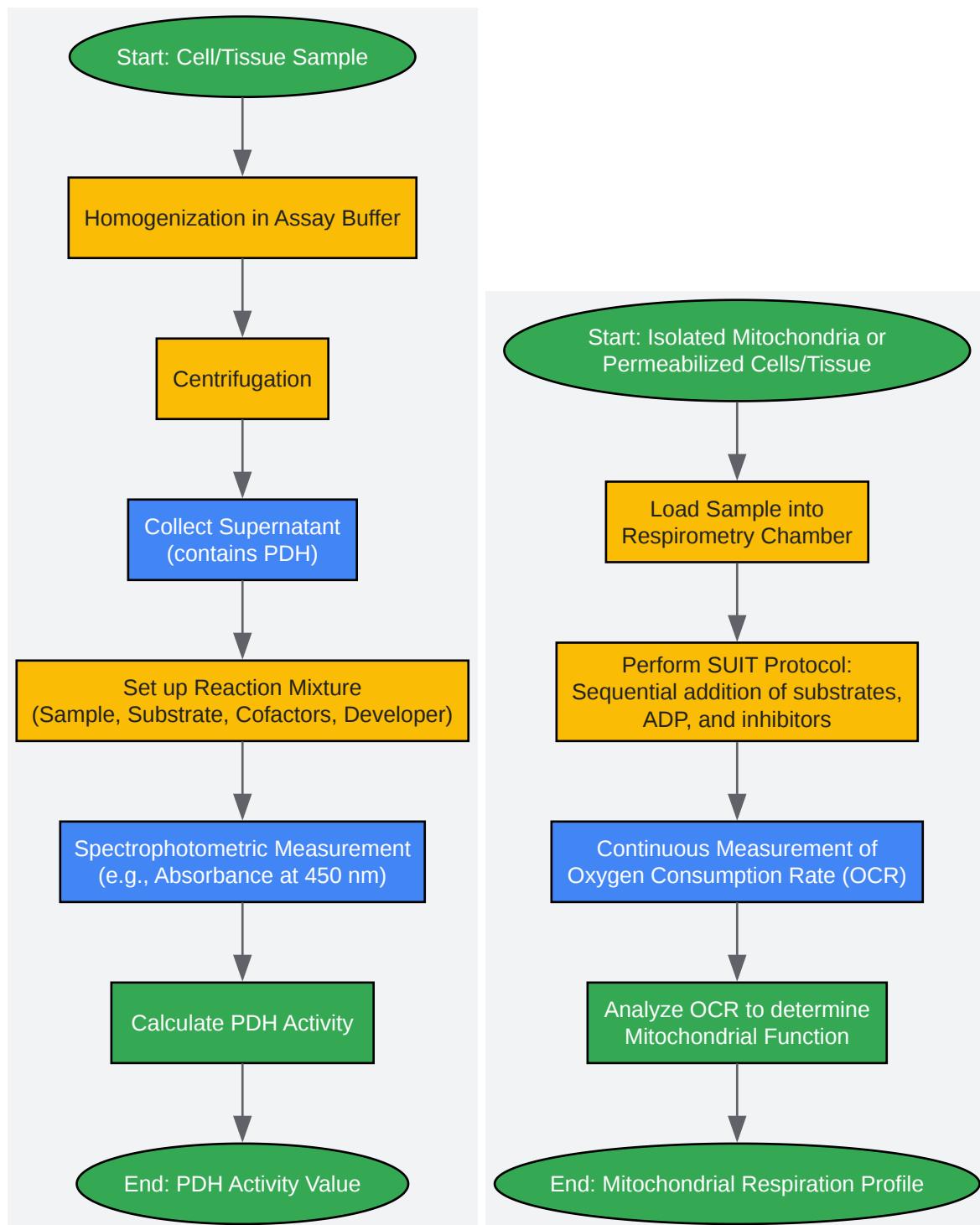
Core Mechanism of Action: Reversing the Warburg Effect

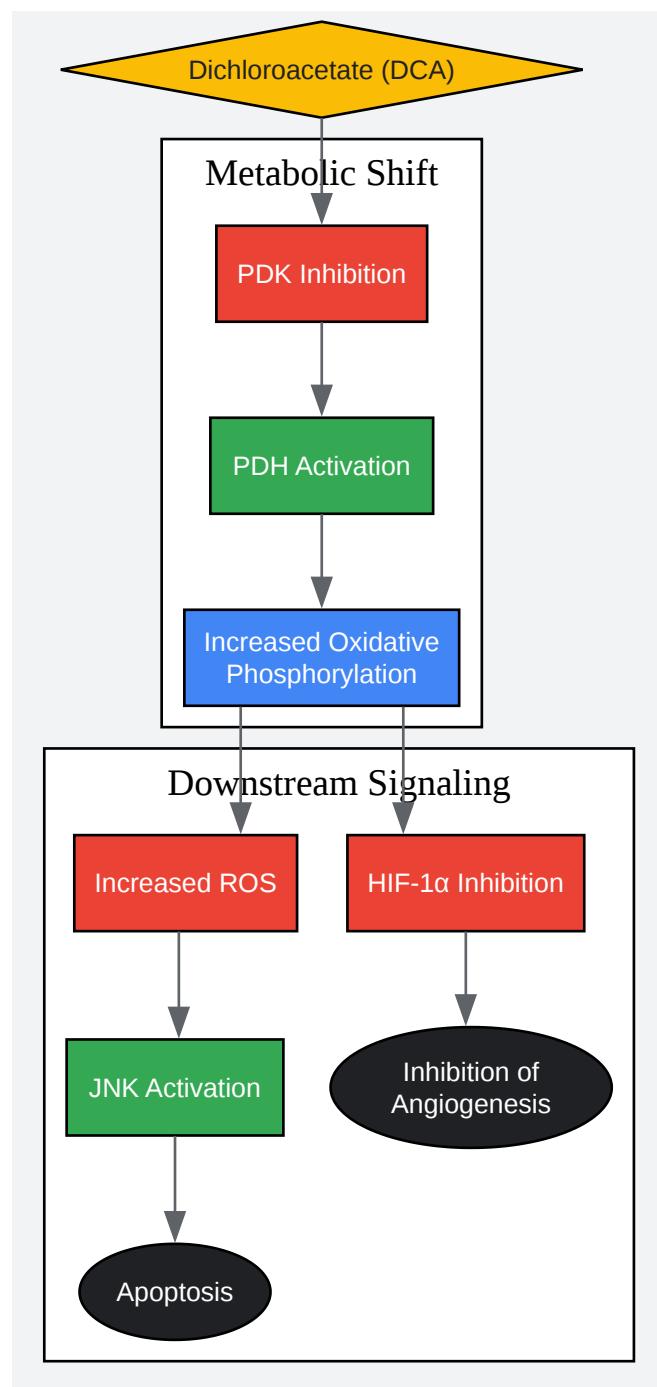
The primary pharmacological action of DCA is the inhibition of pyruvate dehydrogenase kinase (PDK).^{[1][2]} PDK is a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the E1 α subunit of the pyruvate dehydrogenase (PDH) complex.^[1] This inactivation prevents the conversion of pyruvate to acetyl-CoA, thereby shunting pyruvate towards lactate production, a

hallmark of aerobic glycolysis, also known as the Warburg effect, which is prevalent in many cancer cells.[3][4]

DCA, as a structural analog of pyruvate, acts as a competitive inhibitor of PDK.[1] By inhibiting PDK, DCA prevents the phosphorylation of the PDH complex, keeping it in its active, dephosphorylated state.[1][5] This activation of PDH facilitates the entry of pyruvate into the mitochondria for oxidation through the TCA cycle and oxidative phosphorylation.[1][2] This metabolic switch from glycolysis to glucose oxidation has several downstream consequences, including reduced lactate production, increased generation of reactive oxygen species (ROS), and alterations in cellular signaling pathways.[1]





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